![molecular formula C20H28N2O B255409 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255409.png)
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol is a complex organic compound that belongs to the class of quinolinol derivatives. This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing heterocycle. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinolinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the quinoline ring to a dihydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinolinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: N-alkylated or N-acylated piperidine derivatives
Scientific Research Applications
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells. The piperidine moiety may also interact with neurotransmitter receptors, affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in the substitution pattern and functional groups.
Piperidine Derivatives: Compounds like piperine and evodiamine contain the piperidine moiety and exhibit various biological activities.
Uniqueness
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol is unique due to its specific combination of the quinoline and piperidine moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C20H28N2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H28N2O/c1-4-15-9-10-19-17(12-15)20(23)18(14(3)21-19)13-22-11-7-6-8-16(22)5-2/h9-10,12,16H,4-8,11,13H2,1-3H3,(H,21,23) |
InChI Key |
UTOOHWPQRGUXJH-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C |
Canonical SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(2-bromoanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255327.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)

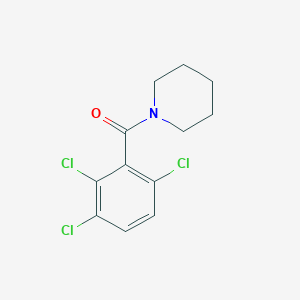

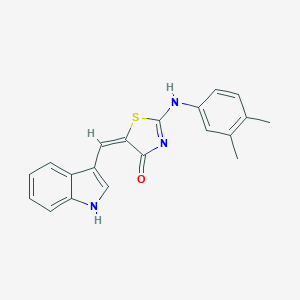
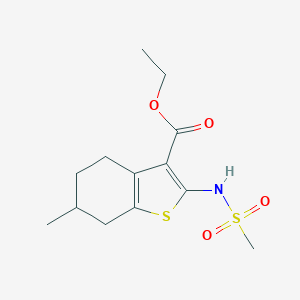
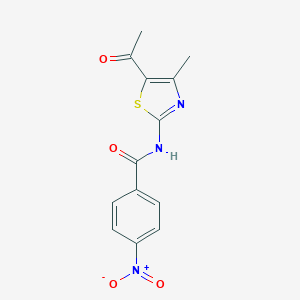
![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)
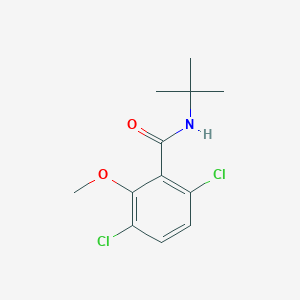
![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
![Ethyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B255356.png)
![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)
